

Application Notes and Protocols for Aniline Blue Fluorescence Microscopy of Fungi

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Compound of Interest

Compound Name: *Aniline Blue*

Cat. No.: *B1668970*

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Aniline blue is a fluorescent stain widely utilized in mycological and plant pathology studies to visualize fungal structures and host-plant responses. Its primary application lies in the specific binding of its fluorochrome component to β -1,3-glucans, such as callose, which are common components of fungal cell walls and are also produced by plants as a defense mechanism against fungal invasion.^{[1][2]} This specific binding allows for high-contrast imaging of fungal hyphae, spores, and infection structures within host tissues, as well as the visualization of plant defense responses like callose deposition at the sites of attempted penetration.^{[2][3][4]}

The versatility of **aniline blue** staining is demonstrated by its use across various fungal taxa, including Deuteromycotina, Ascomycotina, Basidiomycotina, and Mastigomycotina.^{[1][5]} The technique is valued for its simplicity, speed, and cost-effectiveness, providing clear differentiation between fungal elements and plant tissues.^[1] Modifications to the standard protocols, such as pre-treatment with potassium hydroxide (KOH), can significantly enhance the fluorescence of fungal structures.^[1]

Principle of Staining

Aniline blue contains a fluorochrome that specifically binds to β -1,3-glucans. In fungi, these polysaccharides are integral components of the cell wall. In plants, callose, a β -1,3-glucan, is rapidly synthesized and deposited at sites of stress or pathogen attack.^{[2][4]} Upon binding, the

aniline blue-glucan complex fluoresces when excited with ultraviolet (UV) or violet light, emitting a bright blue to yellow-green fluorescence, which can be readily observed using fluorescence microscopy.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of **aniline blue** fluorescence microscopy for fungal staining.

Table 1: Aniline Blue Stain Preparation

Component	Concentration	Solvent/Buffer	pH	Notes
Aniline Blue (CI #42755 or CI #42780)	0.005% - 1%	0.067 M K ₂ HPO ₄	8.5 - 10.0	A common concentration is 0.05%.[1]
Aniline Blue	0.05%	150 mM KH ₂ PO ₄	9.5	Used for staining after re-hydration of leaf samples. [3]
Aniline Blue	0.5%	0.1 M Sørensen's phosphate buffer	8.0	Used for staining semi-thin resin sections.[6]
Lactophenol Aniline Blue	See Reagent Composition	N/A	N/A	A mounting fluid and stain for wet mount preparations.[8]

Reagent Composition for Lactophenol **Aniline Blue**:[9]

- Lactic acid: 20 ml
- Phenol: 20 g
- Glycerol: 40 ml
- Distilled water: 20 ml

- Cotton blue (**Aniline Blue**): 0.05 g

Table 2: Microscopy Parameters for Aniline Blue Fluorescence

Parameter	Wavelength/Setting	Application
Excitation	365/12 nm (Band Pass)	Callose visualization in plant tissue.[6]
Emission	> 397 nm (Long Pass)	Callose visualization in plant tissue.[6]
Excitation	404 nm	Aniline blue with β -1,3-glucans (lentinan).[10]
Emission	492 nm	Aniline blue with β -1,3-glucans (lentinan).[10]
Excitation	UV Light	General fungal structure visualization.[5]
Emission	Yellow-green fluorescence	General observation.[7]

Experimental Protocols

Protocol 1: KOH-Aniline Blue Staining for Fungi in Plant Tissue

This protocol is highly effective for visualizing fungal structures within plant tissues by clearing the host tissue and enhancing fungal fluorescence.[1][5]

Materials:

- 1 M Potassium Hydroxide (KOH)
- Deionized water
- 0.05% **Aniline Blue** staining solution (0.05g **Aniline Blue** in 100 ml of 0.067 M K_2HPO_4 , pH 9.0)[1]

- Glass slides and coverslips
- Microscope (fluorescence-equipped)

Procedure:

- **Sample Clearing:** Place fresh or preserved plant tissue specimens in a solution of 1 M KOH.
- **Autoclaving:** Autoclave the specimens in the KOH solution for 15 minutes at 121°C to clear the plant pigments and soften the tissue.[\[1\]](#)[\[5\]](#)
- **Rinsing:** Carefully remove the specimens from the KOH solution and rinse them three times with deionized water.
- **Staining:** Mount the cleared specimens on a glass slide in a few drops of the 0.05% **aniline blue** staining solution.
- **Incubation:** Allow the stain to penetrate the tissue for at least 2 hours. For some applications, overnight staining may be beneficial.[\[3\]](#)
- **Visualization:** Place a coverslip over the specimen and observe under a fluorescence microscope using a UV excitation filter. Fungal hyphae and callose deposits will fluoresce brightly.[\[1\]](#)[\[5\]](#)

Protocol 2: Aniline Blue Staining for Fungal Cultures (Tease Mount)

This is a rapid method for examining the morphology of fungi grown in culture.[\[8\]](#)

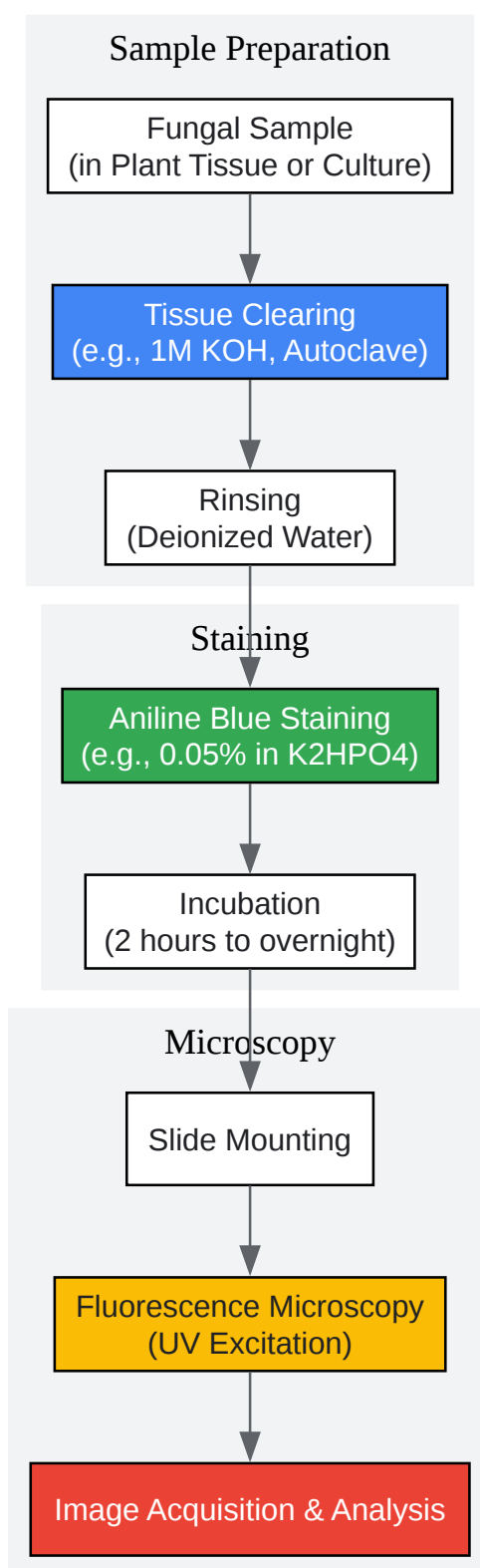
Materials:

- Lactophenol **Aniline Blue** solution[\[8\]](#)
- Glass slides and coverslips
- Teasing needles
- Microscope

Procedure:

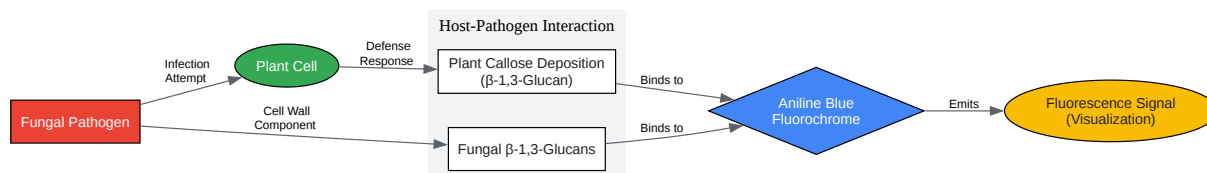
- Slide Preparation: Place a drop of Lactophenol **Aniline Blue** in the center of a clean glass slide.^[8]
- Fungal Sample Collection: Using a sterile teasing needle, remove a small fragment of the fungal colony.
- Teasing: Place the fungal fragment into the drop of stain on the slide and gently tease it apart with two teasing needles to separate the hyphae and reveal the fungal structures.^[8]
- Mounting: Carefully lower a coverslip over the teased specimen, avoiding air bubbles.
- Visualization: Examine the preparation under a microscope at low and high power. The fungal elements will be stained blue.^[8]

Diagrams



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Caption: Experimental workflow for **aniline blue** fluorescence microscopy of fungi.



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Caption: Staining mechanism of **aniline blue** in plant-fungal interactions.

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